2,4-Bis(bromomethyl)-1,3,5-triethylbenzene

Description

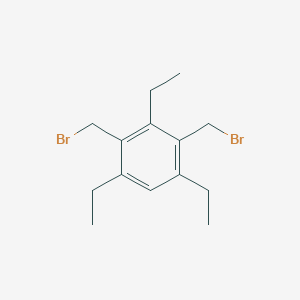

Structure

3D Structure

Properties

IUPAC Name |

2,4-bis(bromomethyl)-1,3,5-triethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Br2/c1-4-10-7-11(5-2)14(9-16)12(6-3)13(10)8-15/h7H,4-6,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPICIYNHRQVDCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1CBr)CC)CBr)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447850 | |

| Record name | 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190779-61-4 | |

| Record name | 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene, a versatile building block in organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs to provide robust predictions and detailed protocols.

Chemical Structure and Properties

2,4-Bis(bromomethyl)-1,3,5-triethylbenzene is an aromatic compound characterized by a benzene ring substituted with three ethyl groups and two bromomethyl groups. The strategic placement of these functional groups imparts a unique combination of steric bulk and reactivity, making it a valuable intermediate in the synthesis of complex molecular architectures.

Chemical Structure:

Caption: Chemical structure of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene.

Table 1: Physicochemical Properties (Predicted)

| Property | Value |

| CAS Number | 190779-61-4 |

| Molecular Formula | C₁₅H₂₂Br₂ |

| Molecular Weight | 378.14 g/mol |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not available. Predicted to be in the range of 80-120 °C based on similar compounds. |

| Boiling Point | Not available. Predicted to be > 350 °C at atmospheric pressure. |

| Solubility | Insoluble in water; soluble in common organic solvents like dichloromethane, chloroform, and THF. |

Synthesis and Experimental Protocols

A likely route to synthesize the target compound is through the controlled bromination of 1,3,5-triethyl-2,4-dimethylbenzene. An alternative, and perhaps more accessible, route could be the partial reduction of the readily available 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene.

Proposed Synthesis: Bromination of 1,3,5-triethyl-2,4-dimethylbenzene

This protocol describes the free-radical bromination of 1,3,5-triethyl-2,4-dimethylbenzene using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

Caption: Proposed synthetic workflow for 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3,5-triethyl-2,4-dimethylbenzene (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or 1,2-dichloroethane (DCE).

-

Addition of Reagents: Add N-bromosuccinimide (2.0-2.2 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or BPO, ~0.05 equivalents).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-6 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide by-product will precipitate and can be removed by filtration. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the analysis of similar brominated aromatic compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Peaks |

| ¹H NMR (CDCl₃, 500 MHz) | δ 7.1-7.3 (s, 1H, Ar-H), 4.5-4.7 (s, 4H, -CH₂Br), 2.6-2.8 (q, 6H, -CH₂CH₃), 1.2-1.4 (t, 9H, -CH₂CH₃) |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 140-145 (Ar-C), 135-140 (Ar-C), 130-135 (Ar-CH), 30-35 (-CH₂Br), 23-28 (-CH₂CH₃), 14-18 (-CH₂CH₃) |

| Mass Spec. (EI) | m/z (%): 378/380/382 [M]⁺ (isotopic pattern for 2 Br), 299/301 [M-Br]⁺, 219 [M-2Br-H]⁺ |

| IR (KBr) | ν (cm⁻¹): 3050-3000 (Ar C-H), 2980-2850 (Alkyl C-H), 1600, 1450 (Ar C=C), 1210 (C-Br), 600-700 (C-Br) |

Reactivity and Applications in Drug Development

The two benzylic bromide functionalities in 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene are highly reactive towards nucleophiles, making this compound an excellent scaffold for constructing more complex molecules. The ethyl groups provide steric hindrance that can influence the regioselectivity of reactions and the conformational properties of the resulting products.

Signaling Pathway and Drug Development Logic:

In drug development, bifunctional linkers like this are crucial for creating constrained peptides or linking two molecular entities. For instance, it can be used to "staple" peptides into a specific conformation to enhance their binding affinity and stability, a technique often employed in the development of inhibitors for protein-protein interactions (PPIs).

Caption: Workflow for using 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene in peptide stapling.

The reactive bromomethyl groups can readily undergo S-alkylation with the thiol groups of two cysteine residues within a peptide sequence, forming a stable thioether linkage. This covalent bridge locks the peptide into a more rigid and biologically active conformation.

Potential Applications:

-

Peptide Stapling: As a rigid linker to enforce helical or cyclic conformations in peptides, enhancing their cell permeability and resistance to proteolysis.

-

Linker in PROTACs and ADCs: To connect a warhead and a ligand in Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs). The defined geometry of the linker can be crucial for optimal activity.

-

Scaffold for Combinatorial Chemistry: The two reactive sites allow for the divergent synthesis of libraries of compounds for high-throughput screening.

-

Material Science: As a cross-linking agent for polymers or as a building block for the synthesis of functional organic materials.

Conclusion

2,4-Bis(bromomethyl)-1,3,5-triethylbenzene is a promising but under-explored chemical entity with significant potential in synthetic organic chemistry, particularly in the realm of drug discovery and materials science. Its unique substitution pattern offers a valuable tool for the construction of sterically defined and functionally complex molecules. The synthetic protocols and predicted data presented in this guide provide a solid foundation for researchers to begin exploring the utility of this versatile compound. Further experimental validation of its properties and reactivity is warranted and will undoubtedly open up new avenues for its application.

Technical Guide: Physicochemical Profile of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Core Physical Properties

Due to the scarcity of documented physical properties for 2,4-bis(bromomethyl)-1,3,5-triethylbenzene, the data for the analogous compound, 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene, is presented below. This compound shares the same triethylbenzene core, with the key difference being the presence of three bromomethyl groups instead of two. Researchers should consider this structural difference when utilizing the following data for estimation purposes.

| Property | Value (for 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene) |

| Molecular Formula | C₁₅H₂₁Br₃[1][2][3] |

| Molecular Weight | 441.04 g/mol [1][3][4] |

| Melting Point | 172-177 °C[4][5] |

| Boiling Point (Predicted) | 392.3 ± 37.0 °C at 760 mmHg[4][5] |

| Density (Predicted) | 1.595 ± 0.06 g/cm³[4] |

| Flash Point (Predicted) | 185.3 °C[4][5] |

| Solubility | Insoluble in water (1.7E-4 g/L at 25 °C)[2] |

| Appearance | Crystals[3] |

| CAS Number | 181058-08-2[1][2][3][4][5] |

Proposed Experimental Protocol: Synthesis of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene

The following is a generalized protocol for the bromomethylation of an activated aromatic ring, adapted for the synthesis of 2,4-bis(bromomethyl)-1,3,5-triethylbenzene from 1,3,5-triethylbenzene. This method is based on established procedures for bromomethylation.

Materials:

-

1,3,5-Triethylbenzene

-

Paraformaldehyde

-

Glacial Acetic Acid

-

Hydrobromic Acid (48% aqueous solution)

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine 1,3,5-triethylbenzene (1 equivalent), paraformaldehyde (2.2 equivalents), and glacial acetic acid.

-

Addition of HBr: While stirring, slowly add hydrobromic acid (48%, 2.5 equivalents) to the mixture.

-

Reaction: Heat the mixture to 80-90°C and maintain it at this temperature with vigorous stirring for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing ice-water and dichloromethane.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2,4-bis(bromomethyl)-1,3,5-triethylbenzene.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the proposed synthesis of 2,4-bis(bromomethyl)-1,3,5-triethylbenzene.

References

An In-depth Technical Guide to GW4064 (CAS No. 278779-30-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and informational purposes only. GW4064 is not for human or veterinary use.

Executive Summary

GW4064 is a potent and selective synthetic, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[1][2][3][4] It is widely utilized as a chemical tool to investigate the physiological and pathophysiological functions of FXR.[4] While its therapeutic potential has been explored, limitations such as poor bioavailability and potential off-target effects have restricted its clinical development.[5][6] This guide provides a comprehensive overview of the chemical properties, biological activities, and experimental applications of GW4064.

Chemical and Physical Properties

GW4064, with the IUPAC name 3-[(E)-2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoic acid, is a complex organic molecule.[7] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 278779-30-9 | [2][7] |

| Molecular Formula | C₂₈H₂₂Cl₃NO₄ | [2][7] |

| Molecular Weight | 542.8 g/mol | [7] |

| Appearance | Crystalline solid | [2] |

| Solubility | DMSO: 25 mg/mL, DMF: 25 mg/mL, Ethanol: 1 mg/mL, DMSO:PBS (pH 7.2) (1:2): 0.3 mg/mL | [2][8] |

| λmax | 304 nm | [8] |

| Purity | >95% | [2] |

| Storage | Store at -20°C as a solid. Stock solutions can be stored at -80°C for up to 6 months. | [9] |

Biological Activity and Mechanism of Action

Primary Mechanism: Farnesoid X Receptor (FXR) Agonism

GW4064 is a highly potent and selective agonist of FXR, with reported EC₅₀ values in the nanomolar range.

| Assay Type | Species | Cell Line/System | EC₅₀ | Reference |

| Cell-free assay | Not specified | Isolated receptor | 15 nM | |

| Cell-based reporter assay | Human | CV-1 | 90 nM | |

| Cell-based reporter assay | Mouse | CV-1 | 80 nM | |

| Cell-based reporter assay | Not specified | CV-1 | 65 nM | [1] |

Activation of FXR by GW4064 initiates a signaling cascade that regulates the expression of numerous genes involved in metabolic homeostasis.[10] Upon binding, FXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to FXR response elements (FXREs) in the promoter regions of target genes.[10] This leads to the recruitment of co-activators and subsequent modulation of gene transcription.[5]

A key target gene of the FXR pathway is the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[11][12] This negative feedback loop is central to maintaining bile acid homeostasis.

Off-Target Activities: G Protein-Coupled Receptors (GPCRs)

Recent studies have revealed that GW4064 can exert FXR-independent effects through modulation of multiple G protein-coupled receptors (GPCRs).[13][14] Specifically, GW4064 has been shown to activate Gαi/o and Gq/11 G proteins and interact with histamine receptors, robustly activating H1 and H4 receptors while inhibiting the H2 receptor.[13][14] These off-target activities necessitate careful interpretation of experimental results, as some observed biological effects of GW4064 may not be solely attributable to FXR activation.[13]

Applications in Research and Drug Development

GW4064 serves as a valuable research tool for elucidating the role of FXR in various physiological and disease states.

Metabolic Diseases

-

Hepatic Steatosis and Insulin Resistance: In animal models of diet-induced obesity, GW4064 treatment has been shown to suppress weight gain, reduce hepatic lipid accumulation, and improve insulin sensitivity.[3][9] The proposed mechanism involves the downregulation of the lipid transporter CD36.[3]

-

Cholestasis: GW4064 demonstrates hepatoprotective effects in rat models of cholestasis by inducing the expression of canalicular transporters such as BSEP, MDR2/3, and MRP2, which are involved in bile acid efflux, and by repressing bile acid synthesis.[11]

Oncology

The role of FXR in cancer is complex, with both pro- and anti-tumorigenic effects reported. GW4064 has been used to investigate these roles:

-

In some studies, GW4064 has been shown to enhance the chemosensitivity of colorectal cancer cells to oxaliplatin by inducing pyroptosis.

-

It has also been found to induce immunogenic cell death in colorectal cancer cells, suggesting a potential role in enhancing anti-cancer immunotherapy.[15]

-

Conversely, some studies have reported GW4064-induced apoptosis in breast cancer cells (MCF-7) to be FXR-independent and potentially mediated by its off-target effects on histamine receptors.[13]

Intestinal Barrier Function

GW4064 has been shown to protect against lipopolysaccharide (LPS)-induced intestinal barrier dysfunction.[16][17] This effect is mediated through the FXR/αKlotho/βKlotho/FGFs pathway, leading to the upregulation of tight-junction markers and a reduction in inflammation.[16][17]

Experimental Protocols

In Vitro Cell-Based Reporter Gene Assay

This protocol is a general guideline for assessing the potency of GW4064 on FXR activation.

-

Cell Culture: CV-1 cells are maintained in DMEM high glucose medium.[1] For transfection, cells are plated in DMEM-F12 phenol red-free medium containing 5% charcoal/dextran-treated fetal bovine serum.[1]

-

Transfection: Co-transfect cells with an FXR expression vector, an RXR expression vector, and a reporter plasmid containing FXREs upstream of a luciferase gene. A control plasmid (e.g., expressing β-galactosidase or Renilla luciferase) should be included for normalization of transfection efficiency.

-

Treatment: Following transfection, treat the cells with varying concentrations of GW4064 (e.g., from 1 nM to 10 µM) or vehicle control (DMSO) for 24 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the luciferase activity to the control reporter activity. Plot the normalized data against the logarithm of the GW4064 concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ value.

In Vivo Study in a Diet-Induced Obesity Mouse Model

This protocol outlines a typical in vivo experiment to evaluate the effects of GW4064 on metabolic parameters.

-

Animal Model: Use male C57BL/6 mice.

-

Diet: Feed mice a high-fat diet (HFD) to induce obesity and hepatic steatosis.

-

Treatment: After a period of HFD feeding, divide the mice into two groups: one receiving daily oral gavage of GW4064 (e.g., 30 mg/kg) and a control group receiving the vehicle (e.g., corn oil or 0.5% methylcellulose).[1][3]

-

Monitoring: Monitor body weight, food intake, and other relevant physiological parameters throughout the study.

-

Terminal Procedures: At the end of the study, collect blood samples for analysis of serum triglycerides, cholesterol, and glucose.[3] Euthanize the mice and harvest livers for histological analysis (e.g., H&E and Oil Red O staining) and gene expression analysis (e.g., qPCR for CD36, SREBP-1c).[3]

-

Data Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the treated and control groups.

Analytical Methods

The identity and purity of GW4064 can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to elucidate the chemical structure of the molecule.[18][19]

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound.[19]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of GW4064.[19]

Limitations and Considerations

Despite its utility as a research tool, GW4064 has several limitations that have hindered its development as a therapeutic agent:

-

Poor Pharmacokinetics: GW4064 has low oral bioavailability and a short half-life in vivo.[1][6]

-

Potential Toxicity: The stilbene pharmacophore in GW4064 may be associated with toxicity.[6]

-

UV Light Instability: The compound is sensitive to UV light.[6]

-

Off-Target Effects: As discussed, GW4064's interactions with GPCRs can complicate the interpretation of experimental data.[13][14]

These limitations have spurred the development of second-generation FXR agonists with improved pharmacokinetic and safety profiles.[5]

Conclusion

GW4064 remains an indispensable tool for researchers investigating the multifaceted roles of the Farnesoid X Receptor. Its high potency and selectivity for FXR allow for the targeted exploration of this signaling pathway in a wide range of biological contexts. However, a thorough understanding of its limitations, including its pharmacokinetic properties and potential off-target effects, is crucial for the rigorous design and interpretation of experiments. This guide provides a foundational resource for scientists and drug development professionals utilizing GW4064 in their research endeavors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. GW 4064 | CAS 278779-30-9 | Cayman Chemical | Biomol.com [biomol.com]

- 3. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. GW-4064 | C28H22Cl3NO4 | CID 9893571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Repurposing FDA-approved drugs as FXR agonists: a structure based in silico pharmacological study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JCI - Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis [jci.org]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 17. Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice [mdpi.com]

- 18. Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Synthesis of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and selective synthesis pathway for 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene, a key intermediate in the development of various organic molecules and pharmaceutical compounds. The described methodology is adapted from established procedures for the selective bromomethylation of polyalkylated aromatic compounds.

Synthesis Pathway Overview

The synthesis of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene is achieved through the direct, electrophilic bromomethylation of 1,3,5-triethylbenzene. This reaction introduces two bromomethyl groups onto the aromatic ring. The selectivity for the bis-substituted product over mono- or tris-substituted analogues is controlled by the stoichiometry of the reagents.

The reaction proceeds by reacting 1,3,5-triethylbenzene with a source of formaldehyde, typically paraformaldehyde, in the presence of hydrogen bromide in a suitable solvent like glacial acetic acid.[1][2][3] The electrophile in this reaction is believed to be a protonated form of formaldehyde which then attacks the electron-rich aromatic ring of 1,3,5-triethylbenzene. Subsequent reaction with bromide ions yields the bromomethylated product.

Experimental Protocol

This section details the experimental procedure for the synthesis of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene.

2.1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 1,3,5-Triethylbenzene | C₁₂H₁₈ | 162.27 | ≥98% | Sigma-Aldrich |

| Paraformaldehyde | (CH₂O)n | ~30.03 (per CH₂O unit) | Reagent Grade | Sigma-Aldrich |

| Hydrogen Bromide (33 wt. % in acetic acid) | HBr | 80.91 | 33% (w/w) | Sigma-Aldrich |

| Glacial Acetic Acid | CH₃COOH | 60.05 | ≥99.7% | Fisher Scientific |

| Deionized Water | H₂O | 18.02 | - | - |

2.2. Equipment

-

Three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.

-

Heating mantle with a temperature controller.

-

Buchner funnel and filter flask.

-

Standard laboratory glassware.

-

Vacuum oven.

2.3. Synthesis Procedure

-

To a 250 mL three-necked round-bottom flask, add 1,3,5-triethylbenzene (16.23 g, 0.10 mol) and glacial acetic acid (80 mL).

-

While stirring, add paraformaldehyde (6.01 g, 0.20 mol as CH₂O).

-

From a dropping funnel, add a 33 wt. % solution of hydrogen bromide in acetic acid (49.0 g, containing 0.20 mol of HBr) dropwise to the stirred suspension over 30 minutes. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to 45-50°C and maintain this temperature for 4 hours.

-

After the reaction period, cool the mixture to room temperature and then pour it into 200 mL of cold deionized water with stirring.

-

A white precipitate of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene will form.

-

Collect the solid product by vacuum filtration using a Buchner funnel and wash it with deionized water (2 x 50 mL).

-

Dry the product in a vacuum oven at 40°C to a constant weight.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene based on the described protocol and analogous reactions reported in the literature.

| Parameter | Value |

| Reactant Quantities | |

| 1,3,5-Triethylbenzene | 0.10 mol (16.23 g) |

| Paraformaldehyde | 0.20 mol (6.01 g) |

| Hydrogen Bromide | 0.20 mol (16.18 g) |

| Product Information | |

| Theoretical Yield | 34.82 g |

| Expected Actual Yield | ~31.3 g (ca. 90%) |

| Molecular Formula | C₁₄H₂₀Br₂ |

| Molar Mass | 350.12 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

Visualizations

4.1. Synthesis Workflow

Caption: Experimental workflow for the synthesis of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene.

4.2. Signaling Pathway (Reaction Mechanism)

Caption: Simplified reaction mechanism for the electrophilic bromomethylation of 1,3,5-triethylbenzene.

References

Technical Guide: Mass Spectrometry Analysis of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected mass spectrometry data and a detailed experimental protocol for the analysis of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene. This compound, a substituted aromatic hydrocarbon, is of interest as a potential intermediate in organic synthesis and drug discovery.

Predicted Mass Spectrometry Data

The presence of two bromine atoms is the most significant feature influencing the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively)[1]. This results in a characteristic M, M+2, and M+4 isotopic pattern for compounds containing two bromine atoms.

The molecular formula for 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene is C₁₄H₂₀Br₂. The predicted molecular weight and the expected isotopic distribution for the molecular ion peak are summarized in the table below.

| Isotopologue | Mass (Da) | Relative Abundance (%) |

| [M]⁺ (containing 2 x ⁷⁹Br) | 362.99 | ~25.7 |

| [M+2]⁺ (containing ¹³C, ⁷⁹Br, ⁸¹Br) | 364.99 | ~100 |

| [M+4]⁺ (containing 2 x ⁸¹Br) | 366.99 | ~49.4 |

| [M+1]⁺ (containing ¹³C) | 363.99 | ~15.4 |

| [M+3]⁺ | 365.99 | ~15.1 |

| [M+5]⁺ | 367.99 | ~1.2 |

| Note: The relative abundances are approximate and can vary slightly based on the specific instrument and experimental conditions. The [M+2] peak is expected to be the base peak in the molecular ion region. |

Experimental Protocol for Mass Spectrometry Analysis

This section details a general protocol for the analysis of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile organic compounds[2].

1. Sample Preparation:

-

Dissolve a small amount (e.g., 1 mg) of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene in a suitable volatile organic solvent (e.g., 1 mL of dichloromethane or hexane).

-

Perform serial dilutions to obtain a final concentration appropriate for GC-MS analysis (typically in the low ppm range).

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV. EI is a common technique used in organic laboratory settings[2].

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-500 to ensure detection of the molecular ion and potential fragment ions.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

3. Data Acquisition and Analysis:

-

Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

-

Extract the mass spectrum corresponding to the chromatographic peak of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene.

-

Analyze the mass spectrum for the characteristic isotopic pattern of a dibrominated compound (M, M+2, M+4 peaks).

-

Identify major fragment ions to aid in structural confirmation. Common fragmentation pathways for similar compounds involve the loss of bromine atoms or benzyl cleavage.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the GC-MS analysis of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene.

Caption: GC-MS workflow for the analysis of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene.

Signaling Pathways and Logical Relationships

Currently, there is no published literature detailing specific signaling pathways involving 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene. This is expected, as the compound is primarily a chemical intermediate. Its biological activity would be dependent on the properties of the molecules synthesized from it.

The logical relationship of its utility is illustrated in the following diagram, showcasing its role as a precursor in the synthesis of more complex molecules.

Caption: Synthetic utility of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene.

References

Reactivity of Bromomethyl Groups in 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the bromomethyl groups in 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene. This compound is a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures and functional materials. Its reactivity is primarily centered around the two benzylic bromide moieties, which are susceptible to nucleophilic substitution reactions. Understanding the factors governing this reactivity is crucial for its effective utilization in research and development.

Core Concepts: Reactivity of Benzylic Bromides

The reactivity of the bromomethyl groups in 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene is analogous to that of other benzylic halides. These compounds are generally more reactive than their alkyl halide counterparts in nucleophilic substitution reactions. This enhanced reactivity is attributed to the ability of the adjacent benzene ring to stabilize the transition state of both SN1 and SN2 reactions. In an SN1 mechanism, the resulting benzylic carbocation is stabilized by resonance. In an SN2 mechanism, the p-orbitals of the benzene ring overlap with the p-orbital of the carbon atom undergoing substitution, lowering the energy of the transition state.

However, the specific reactivity of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene is significantly influenced by steric hindrance. The presence of three ethyl groups and two bromomethyl groups on the benzene ring creates a crowded environment around the reactive centers. This steric congestion can impede the approach of nucleophiles, thereby slowing down the rate of SN2 reactions. The bulky ethyl groups, in particular, can shield the backside of the electrophilic carbon, making the concerted attack by a nucleophile more challenging.

Nucleophilic Substitution Reactions

The primary mode of reaction for the bromomethyl groups in 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene is nucleophilic substitution. A variety of nucleophiles can be employed to displace the bromide ions, leading to the formation of a diverse range of derivatives.

A key example illustrating this reactivity can be extrapolated from the reaction of the closely related compound, 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene, with potassium phthalimide.[1] This reaction serves as a valuable model for the expected reactivity of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene. The phthalimide anion acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group to form a new carbon-nitrogen bond.

Experimental Protocol: Nucleophilic Substitution with Potassium Phthalimide (Adapted from a similar compound)

The following protocol is based on the reaction of 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene with potassium phthalimide and can be adapted for 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene.[1]

Materials:

-

2,4-Bis(bromomethyl)-1,3,5-triethylbenzene

-

Potassium phthalimide

-

N,N-dimethylformamide (DMF)

-

1,4-Dioxane

-

Water

-

Chloroform

-

Silica gel for column chromatography

-

Toluene

-

Ethyl acetate

Procedure:

-

A suspension of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene and potassium phthalimide (in a molar ratio appropriate for the desired degree of substitution) is prepared in a solvent mixture of N,N-dimethylformamide and 1,4-dioxane (e.g., 2:1 v/v).

-

The reaction mixture is stirred at ambient temperature for approximately 24 hours.

-

After the reaction is complete, the mixture is poured into water, leading to the precipitation of the crude product.

-

The precipitate is collected by filtration and washed several times with water.

-

The crude product is then suspended in water and extracted multiple times with chloroform.

-

The combined organic extracts are evaporated to dryness.

-

The resulting crude product is purified by column chromatography on silica gel using a suitable eluent system, such as a mixture of toluene and ethyl acetate.

Expected Products:

Depending on the stoichiometry of the reactants, this reaction can yield a mixture of mono- and di-substituted products. Careful control of the reaction conditions and stoichiometry is necessary to achieve the desired product selectively.

Quantitative Data

| Nucleophile Strength | Steric Hindrance of Nucleophile | Solvent Polarity | Expected Reaction Rate |

| Strong | Low | Polar Aprotic | Moderate to High |

| Strong | High | Polar Aprotic | Low to Moderate |

| Weak | Low | Polar Protic | Low |

| Weak | High | Polar Protic | Very Low |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of a typical nucleophilic substitution reaction and a potential experimental workflow for product analysis.

Caption: Generalized SN2 pathway for 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene.

Caption: Experimental workflow for synthesis and analysis of derivatives.

Applications in Drug Development and Materials Science

The ability to introduce two functional groups with precise spatial orientation makes 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene a valuable scaffold in supramolecular chemistry and materials science. The resulting derivatives can be used as:

-

Linkers for Macrocyclization: The two bromomethyl groups can react with difunctional nucleophiles to form macrocyclic structures, which are of interest in host-guest chemistry and as synthetic receptors.

-

Monomers for Polymerization: Polycondensation reactions with suitable co-monomers can lead to the formation of novel polymers with tailored properties.

-

Precursors for Bioconjugation: The reactive sites can be used to attach the core molecule to biomolecules for applications in drug delivery and diagnostics.

References

Molecular weight and formula of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene

This technical guide provides comprehensive information on the chemical properties and synthesis of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene, a brominated aromatic compound. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a detailed overview of its molecular characteristics and a representative experimental protocol for its preparation.

Physicochemical Properties

The fundamental molecular properties of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene are summarized in the table below. These data are essential for stoichiometric calculations in synthesis and for various analytical characterizations.

| Property | Value |

| Chemical Formula | C₁₄H₂₀Br₂[1] |

| Molecular Weight | 348.1166 g/mol [1] |

| CAS Number | 190779-61-4[1] |

Representative Experimental Protocol: Synthesis via Benzylic Bromination

The synthesis of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene can be achieved through the free-radical bromination of the corresponding dimethyl-substituted precursor at the benzylic positions. The following protocol is a representative method based on established procedures for benzylic bromination of alkylbenzenes using N-Bromosuccinimide (NBS).[2][3][4]

Objective: To synthesize 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene from 1,3,5-triethyl-2,4-dimethylbenzene.

Materials:

-

1,3,5-triethyl-2,4-dimethylbenzene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (or AIBN) as a radical initiator

-

Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium sulfite solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3,5-triethyl-2,4-dimethylbenzene in carbon tetrachloride.

-

Add N-Bromosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide to the solution. The use of NBS is crucial as it provides a low, steady concentration of bromine, which favors substitution at the benzylic position over addition to the aromatic ring.[3]

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) using a heating mantle. The reaction is typically initiated by heat or light.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is complete when the starting material is consumed.

-

-

Workup and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium sulfite solution (to remove any remaining bromine), saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5]

-

-

Purification and Characterization:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica gel to isolate the desired 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene.[5]

-

The structure and purity of the final product can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

-

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a brominated aromatic compound like 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene.

Caption: Logical workflow for the synthesis and analysis of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene.

References

A Technical Guide to the Key Precursors for the Synthesis of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential precursors and synthetic methodology for 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene. This compound and its isomers are valuable building blocks in materials science and supramolecular chemistry. Due to their reactive bromomethyl groups, they serve as key intermediates or cross-linking agents for creating complex organic molecules, specialized polymers, and functional materials with enhanced thermal or mechanical properties.[1][2]

Core Precursors and Reagents

The synthesis of bis(bromomethyl)triethylbenzene derivatives originates from a commercially available aromatic hydrocarbon precursor, which is then functionalized through a bromomethylation reaction.

1.1. Primary Precursor: 1,3,5-Triethylbenzene

The foundational precursor for the synthesis is 1,3,5-Triethylbenzene (TEB) . It provides the core aromatic scaffold onto which the bromomethyl groups are installed.

-

Chemical Formula: C₁₂H₁₈

-

Molar Mass: 162.27 g·mol⁻¹

-

Appearance: Colorless liquid

-

Synthesis: TEB is typically prepared via a Friedel-Crafts alkylation of benzene using ethyl bromide in the presence of a Lewis acid catalyst like aluminum chloride.[3]

1.2. Bromomethylating Agents

The introduction of the -CH₂Br groups onto the triethylbenzene ring is achieved via a radical substitution reaction. The most common and effective reagents for this transformation are:

-

N-Bromosuccinimide (NBS): A versatile reagent for benzylic bromination. It provides a low, constant concentration of bromine in the reaction mixture, which favors radical substitution over electrophilic addition to the aromatic ring.

-

Radical Initiator: The reaction requires an initiator to generate the necessary radicals. Benzoyl peroxide (BPO) is a widely used initiator for this purpose.

Synthetic Pathway and Logic

The synthesis follows a logical progression from the base hydrocarbon to the functionalized product. The core of the process is the selective bromination of two of the benzylic methyl groups of the ethyl substituents on the benzene ring.

References

An In-depth Technical Guide to the Aromatic Compound C14H20Br2: 1,4-Dibromo-2,5-di-tert-butylbenzene

This technical guide provides a comprehensive overview of the aromatic compound with the molecular formula C14H20Br2, focusing on the specific isomer 1,4-dibromo-2,5-di-tert-butylbenzene. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed information on its nomenclature, synthesis, and predicted spectroscopic properties.

IUPAC Nomenclature and Structure

The aromatic compound with the molecular formula C14H20Br2 can exist in various isomeric forms. This guide focuses on the sterically hindered isomer, 1,4-dibromo-2,5-di-tert-butylbenzene .

-

IUPAC Name: 1,4-Dibromo-2,5-di-tert-butylbenzene

-

Molecular Formula: C14H20Br2

-

Molecular Weight: 348.12 g/mol

-

CAS Number: 22875-47-4[1]

-

Structure: The molecule consists of a benzene ring substituted with two bromine atoms at positions 1 and 4, and two tert-butyl groups at positions 2 and 5. The bulky tert-butyl groups impose significant steric hindrance around the bromine atoms.

Synthesis and Experimental Protocols

The synthesis of 1,4-dibromo-2,5-di-tert-butylbenzene can be achieved through the electrophilic bromination of 1,4-di-tert-butylbenzene. The tert-butyl groups are ortho, para-directing; however, due to steric hindrance, the positions ortho to the tert-butyl groups are favored for substitution. The following is a detailed experimental protocol for this synthesis.

Experimental Protocol: Synthesis of 1,4-Dibromo-2,5-di-tert-butylbenzene

This protocol is based on the general principles of electrophilic aromatic bromination of sterically hindered benzenes.

Materials:

-

1,4-di-tert-butylbenzene

-

Bromine (Br2)

-

Iron powder (Fe) or anhydrous Iron(III) bromide (FeBr3) as a catalyst

-

Carbon tetrachloride (CCl4) or another suitable inert solvent

-

Sodium thiosulfate solution (aqueous, 10%)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Hexane or ethanol for recrystallization

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas evolved), dissolve 1,4-di-tert-butylbenzene in carbon tetrachloride.

-

Catalyst Addition: Add a catalytic amount of iron powder or anhydrous iron(III) bromide to the solution.

-

Bromination: Cool the reaction mixture in an ice bath. Slowly add a stoichiometric amount of bromine (2 equivalents) dissolved in carbon tetrachloride from the dropping funnel with constant stirring. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 10 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the red color of bromine disappears, indicating the completion of the reaction. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding 10% aqueous sodium thiosulfate solution to destroy any unreacted bromine.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent such as hexane or ethanol to yield crystalline 1,4-dibromo-2,5-di-tert-butylbenzene.

-

Logical Workflow for Synthesis

Caption: A flowchart illustrating the synthetic pathway for 1,4-dibromo-2,5-di-tert-butylbenzene.

Spectroscopic and Physical Data (Predictive Analysis)

Due to the limited availability of published experimental data for 1,4-dibromo-2,5-di-tert-butylbenzene, the following spectroscopic data are predicted based on the analysis of its structure and comparison with analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.7 | Singlet | 2H | Aromatic protons (H-3, H-6) |

| ~ 1.4 - 1.6 | Singlet | 18H | tert-Butyl protons |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 152 | Aromatic C-2, C-5 (attached to t-Butyl) |

| ~ 135 - 137 | Aromatic C-3, C-6 |

| ~ 125 - 127 | Aromatic C-1, C-4 (attached to Br) |

| ~ 35 - 37 | Quaternary C of tert-Butyl |

| ~ 30 - 32 | Methyl C of tert-Butyl |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3100 - 3000 | Aromatic C-H stretch |

| ~ 2960 - 2850 | Aliphatic C-H stretch (tert-Butyl) |

| ~ 1600, 1480 | Aromatic C=C stretch |

| ~ 1365 | C-H bend (tert-Butyl) |

| ~ 880 - 860 | C-H out-of-plane bend (isolated aromatic H) |

| ~ 600 - 500 | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Assignment |

| 348, 350, 352 | Molecular ion (M⁺) peak with characteristic isotopic pattern for two Br atoms |

| 333, 335, 337 | [M - CH3]⁺, loss of a methyl group from a tert-butyl group |

| 292, 294 | [M - C4H8]⁺, loss of isobutylene |

| 213, 215 | [M - C4H8 - Br]⁺ |

Logical Relationship in ¹H NMR Spectrum

Caption: A diagram illustrating the relationship between the molecular structure and the predicted ¹H NMR signals.

Potential Applications and Research Directions

While specific applications for 1,4-dibromo-2,5-di-tert-butylbenzene are not widely documented, its structure suggests potential utility in several areas of chemical research and materials science.

-

Organic Synthesis: As a sterically hindered di-bromo aromatic compound, it can serve as a precursor for the synthesis of complex organic molecules. The bromine atoms can be functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. The bulky tert-butyl groups can influence the regioselectivity of these reactions and impart unique properties to the resulting products.

-

Materials Science: Sterically hindered aromatic compounds are often used as building blocks for functional materials. This compound could potentially be used in the synthesis of polymers, liquid crystals, or organic electronic materials where the bulky substituents can prevent aggregation and influence the material's morphology and electronic properties.

-

Ligand Design: The dibromo functionality allows for the synthesis of bidentate ligands for coordination chemistry. The steric bulk of the tert-butyl groups could be used to create specific coordination environments around a metal center, influencing the catalytic activity or photophysical properties of the resulting metal complexes.

Further research is needed to explore the reactivity of this compound and to evaluate its potential in these and other applications. Experimental validation of its spectroscopic and physical properties is also a crucial next step.

Conclusion

References

Solubility Profile of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene. In the absence of publicly available quantitative solubility data for this specific compound, this document outlines a predictive qualitative solubility assessment based on its molecular structure and the fundamental principles of organic chemistry. Furthermore, it details standardized experimental protocols for the precise quantitative determination of its solubility in various solvents, which is a critical parameter in drug development and chemical synthesis. This guide is intended to equip researchers with the necessary theoretical framework and practical methodologies to effectively evaluate the solubility of this and similar aromatic compounds.

Introduction

2,4-Bis(bromomethyl)-1,3,5-triethylbenzene is a substituted aromatic hydrocarbon. Its molecular structure, characterized by a nonpolar triethylbenzene core and two polar bromomethyl groups, suggests a nuanced solubility behavior. Understanding the solubility of this compound is essential for a variety of applications, including its use as a synthetic intermediate, its formulation in drug delivery systems, and its toxicological and environmental fate assessment. The principle of "like dissolves like" serves as a foundational concept for predicting solubility, indicating that nonpolar compounds tend to dissolve in nonpolar solvents, and polar compounds in polar solvents.[1] The interplay between the large nonpolar triethylbenzene backbone and the polar bromomethyl functional groups will ultimately govern its solubility across a spectrum of solvents.

Predicted Qualitative Solubility Profile

Based on the molecular structure of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene, a qualitative solubility profile can be predicted. The molecule possesses a significant nonpolar character due to the triethylbenzene core. The presence of two bromomethyl groups introduces some polarity, but the large hydrocarbon portion is expected to dominate its solubility characteristics.

Table 1: Predicted Qualitative Solubility of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Diethyl Ether | High | The large, nonpolar triethylbenzene core will have strong van der Waals interactions with nonpolar solvents. |

| Polar Aprotic | Acetone, Dichloromethane (DCM) | Moderate to High | The polarity of the bromomethyl groups will allow for dipole-dipole interactions with these solvents. |

| Polar Protic | Ethanol, Methanol | Low to Moderate | While the bromomethyl groups can act as hydrogen bond acceptors, the large nonpolar region of the molecule will limit solubility in highly polar, hydrogen-bonding solvents. |

| Aqueous | Water | Very Low / Insoluble | The hydrophobic nature of the triethylbenzene backbone will significantly outweigh the polarity of the two bromomethyl groups, leading to poor aqueous solubility. |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, standardized experimental methods are necessary. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic equilibrium solubility.[2]

Materials and Equipment

-

2,4-Bis(bromomethyl)-1,3,5-triethylbenzene (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Syringe filters (e.g., 0.22 µm PTFE)

Shake-Flask Method Protocol

-

Preparation of Supersaturated Solutions: Add an excess amount of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any remaining undissolved microparticles, filter the aliquot through a syringe filter into a clean vial.

-

Quantification: Prepare a series of standard solutions of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene of known concentrations in the same solvent. Analyze both the standard solutions and the filtered sample solution using a validated analytical method, such as HPLC or GC. Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the sample. This concentration represents the equilibrium solubility.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Caption: A flowchart illustrating the key steps in the experimental determination of solubility using the shake-flask method.

Conclusion

While specific quantitative solubility data for 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene is not currently available in the literature, this technical guide provides a robust framework for its assessment. The predicted qualitative profile suggests high solubility in nonpolar solvents and limited solubility in polar and aqueous media. For researchers requiring precise data, the detailed experimental protocols provided herein offer a reliable methodology for quantitative solubility determination. The successful application of these methods will enable a more thorough understanding of the physicochemical properties of this compound, facilitating its effective use in research and development.

References

Methodological & Application

Application Notes and Protocols for 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Bis(bromomethyl)-1,3,5-triethylbenzene is a versatile aromatic building block with two reactive bromomethyl groups, making it a valuable monomer for the synthesis of a variety of polymeric materials. Its substituted benzene core can impart thermal stability and specific solubility characteristics to the resulting polymers. The two primary applications of this monomer are as a building block in polycondensation reactions and as a cross-linking agent to create polymer networks. These polymers can find applications in advanced materials, drug delivery systems, and specialty coatings. The following application notes provide detailed protocols for the use of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene in the synthesis of polyesters, polyamides, and as a cross-linking agent.

Application Note 1: Synthesis of Polyesters via Polycondensation

Overview

2,4-Bis(bromomethyl)-1,3,5-triethylbenzene can undergo polycondensation with dicarboxylic acids to form polyesters. The reaction proceeds via nucleophilic substitution, where the carboxylate salt of the dicarboxylic acid displaces the bromide ions from the monomer. The resulting polyesters can be tailored for specific properties by selecting different dicarboxylic acids.

Experimental Protocol

A detailed protocol for the synthesis of a polyester from 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene and adipic acid is provided below.

Materials:

-

2,4-Bis(bromomethyl)-1,3,5-triethylbenzene

-

Adipic acid

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Methanol

-

Chloroform

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve adipic acid (1.46 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) in 100 mL of anhydrous DMF.

-

Stir the mixture at 80°C for 1 hour to form the potassium salt of the dicarboxylic acid.

-

Add 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene (3.78 g, 10 mmol) to the reaction mixture.

-

Increase the temperature to 120°C and maintain the reaction for 24 hours under a nitrogen atmosphere.

-

After cooling to room temperature, pour the reaction mixture into 500 mL of methanol to precipitate the polymer.

-

Filter the precipitate and wash it thoroughly with water and methanol to remove any unreacted monomers and salts.

-

Dry the polymer in a vacuum oven at 60°C for 24 hours.

-

The purified polyester can be characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) for thermal properties.

Illustrative Data

The following table summarizes expected quantitative data for a polyester synthesized from 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene and adipic acid.

| Parameter | Value |

| Number Average Molecular Weight (Mn) | 15,000 - 25,000 g/mol |

| Weight Average Molecular Weight (Mw) | 30,000 - 50,000 g/mol |

| Polydispersity Index (PDI) | 1.8 - 2.5 |

| Glass Transition Temperature (Tg) | 80 - 100 °C |

| Decomposition Temperature (Td) | > 350 °C |

Diagram of Polycondensation Reaction

Caption: General scheme for polyester synthesis.

Application Note 2: Synthesis of Polyamides via Polycondensation

Overview

Similar to polyester synthesis, 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene can be reacted with diamines to produce polyamides. This reaction is also a nucleophilic substitution where the primary or secondary amine attacks the benzylic carbon, displacing the bromide.

Experimental Protocol

A detailed protocol for the synthesis of a polyamide from 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene and hexamethylenediamine is provided below.

Materials:

-

2,4-Bis(bromomethyl)-1,3,5-triethylbenzene

-

Hexamethylenediamine

-

Triethylamine (Et₃N)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Methanol

-

Acetone

Procedure:

-

In a 250 mL three-necked round-bottom flask fitted with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve hexamethylenediamine (1.16 g, 10 mmol) and triethylamine (2.02 g, 20 mmol) in 100 mL of anhydrous NMP.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene (3.78 g, 10 mmol) in 50 mL of anhydrous NMP to the stirred diamine solution over a period of 1 hour.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60°C for 48 hours under a nitrogen atmosphere.

-

Precipitate the resulting polyamide by pouring the reaction mixture into 500 mL of methanol.

-

Collect the polymer by filtration and wash it with hot acetone and then methanol.

-

Dry the polyamide under vacuum at 70°C for 24 hours.

-

Characterize the polymer for its molecular weight, polydispersity, and thermal properties.

Illustrative Data

The following table presents expected quantitative data for a polyamide synthesized using this method.

| Parameter | Value |

| Number Average Molecular Weight (Mn) | 12,000 - 20,000 g/mol |

| Weight Average Molecular Weight (Mw) | 25,000 - 40,000 g/mol |

| Polydispersity Index (PDI) | 2.0 - 2.8 |

| Glass Transition Temperature (Tg) | 100 - 120 °C |

| Decomposition Temperature (Td) | > 380 °C |

Diagram of Experimental Workflow

Caption: Workflow for polyamide synthesis.

Application Note 3: Use as a Cross-Linking Agent

Overview

2,4-Bis(bromomethyl)-1,3,5-triethylbenzene can be employed as a cross-linking agent to form network polymers from pre-existing linear polymers that contain nucleophilic functional groups, such as hydroxyl, amino, or carboxyl groups. This process can enhance the mechanical properties, thermal stability, and solvent resistance of the original polymer.

Experimental Protocol

The following is a general protocol for cross-linking a hydroxyl-functionalized polymer, such as poly(vinyl alcohol) (PVA).

Materials:

-

Poly(vinyl alcohol) (PVA)

-

2,4-Bis(bromomethyl)-1,3,5-triethylbenzene

-

Sodium hydride (NaH)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Acetone

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve PVA (e.g., 1 g) in anhydrous DMSO (50 mL) with heating.

-

Cool the solution to room temperature and add sodium hydride (a molar equivalent to the hydroxyl groups of PVA) portion-wise.

-

Stir the mixture for 2 hours to ensure the formation of the alkoxide.

-

Add a solution of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene (e.g., 0.1 to 0.5 molar equivalents relative to the hydroxyl groups, depending on the desired cross-linking density) in anhydrous DMSO (10 mL).

-

Heat the reaction mixture to 70°C for 24 hours. A gel may form as the cross-linking proceeds.

-

Cool the mixture and precipitate the cross-linked polymer in a large volume of acetone.

-

Wash the polymer extensively with acetone to remove unreacted cross-linker and solvent.

-

Dry the cross-linked polymer in a vacuum oven at 50°C.

-

The degree of cross-linking can be assessed by swelling studies and the material's insolubility in solvents that dissolve the linear precursor.

Illustrative Data

The properties of the cross-linked polymer will depend on the cross-linking density.

| Property | Un-cross-linked PVA | Cross-linked PVA |

| Solubility in Water | Soluble | Insoluble, swells |

| Swelling Ratio in Water | - | 500-1000% |

| Tensile Strength | Moderate | Higher |

| Thermal Stability | Lower | Higher |

Diagram of Cross-Linking Action

Application Notes and Protocols for 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene as a Cross-Linking Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Bis(bromomethyl)-1,3,5-triethylbenzene is a versatile cross-linking agent with potential applications in polymer chemistry, materials science, and the development of novel drug delivery systems. Its aromatic core, substituted with two reactive bromomethyl groups and three ethyl groups, provides a unique combination of rigidity, reactivity, and hydrophobicity. The ethyl groups enhance solubility in organic solvents and can influence the morphology of the resulting cross-linked materials. The two bromomethyl groups are susceptible to nucleophilic substitution, making this compound an effective linker for polymers containing nucleophilic functional groups such as hydroxyls, amines, and thiols. This document provides detailed application notes and protocols for the use of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene as a cross-linking agent.

Physicochemical Properties

A summary of the key physicochemical properties of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene and related compounds is presented in Table 1.

| Property | 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene | 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene | 1,3-Bis(bromomethyl)benzene |

| Molecular Formula | C₁₅H₂₂Br₂ | C₁₅H₂₁Br₃[1] | C₈H₈Br₂ |

| Molecular Weight ( g/mol ) | 378.14 | 441.04[2] | 263.96 |

| Appearance | Off-white to pale yellow solid | White solid | Colorless to pale yellow solid |

| Melting Point (°C) | Not readily available | Not readily available | 77 |

| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform), THF, and DMF. | Soluble in DMF and 1,4-dioxane.[3] | Soluble in common organic solvents. |

| Reactivity | Bromomethyl groups are reactive towards nucleophiles. | Bromomethyl groups are reactive towards nucleophiles. | Bromomethyl groups are reactive towards nucleophiles.[4] |

Applications

The primary application of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene is as a cross-linking agent to enhance the properties of polymeric materials.

-

Enhancement of Thermomechanical Properties: By forming covalent bonds between polymer chains, this cross-linker can significantly increase the glass transition temperature (Tg), tensile strength, and thermal stability of the resulting material.[5][6]

-

Formation of Polymer Networks and Gels: It can be used to create three-dimensional polymer networks from linear or branched polymers, leading to the formation of gels with controlled swelling properties.

-

Modification of Polymer Solubility: Cross-linking reduces the solubility of polymers, which can be advantageous in applications requiring solvent resistance.

-

Drug Delivery Matrices: In drug development, it can be used to create cross-linked polymer matrices for the controlled release of therapeutic agents. The cross-link density can be tailored to control the drug diffusion rate.

Experimental Protocols

The following are generalized protocols for the use of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene as a cross-linking agent. The specific conditions will need to be optimized for each polymer system.

Protocol 1: Cross-Linking of a Hydroxyl-Terminated Polymer in Solution

This protocol describes the cross-linking of a polymer containing hydroxyl groups, such as polyethylene glycol (PEG) or polyvinyl alcohol (PVA).

Materials:

-

Hydroxyl-terminated polymer

-

2,4-Bis(bromomethyl)-1,3,5-triethylbenzene

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Non-nucleophilic base (e.g., sodium hydride (NaH) or potassium tert-butoxide)

-

Anhydrous workup solvents (e.g., diethyl ether, dichloromethane)

-

Saturated aqueous ammonium chloride solution

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Polymer Dissolution: Dissolve the hydroxyl-terminated polymer in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: Add a stoichiometric equivalent of a non-nucleophilic base (relative to the hydroxyl groups) to the polymer solution and stir at room temperature for 1-2 hours to deprotonate the hydroxyl groups.

-

Cross-linker Addition: Dissolve 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene in a minimal amount of anhydrous DMF and add it dropwise to the polymer solution. The molar ratio of the cross-linker to the polymer's reactive groups should be optimized based on the desired cross-linking density. A typical starting point is a 1:2 molar ratio of cross-linker to hydroxyl groups.

-

Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-70 °C) for 12-24 hours. Monitor the reaction progress by techniques such as Fourier-transform infrared spectroscopy (FTIR) by observing the disappearance of the O-H stretch.

-

Quenching and Workup: Cool the reaction mixture to room temperature and quench any unreacted base by the slow addition of saturated aqueous ammonium chloride solution.

-

Purification: Precipitate the cross-linked polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., diethyl ether). Collect the precipitate by filtration, wash it with the non-solvent, and dry it under vacuum.

Protocol 2: Cross-Linking of a Thiol-Containing Peptide or Protein

This protocol is relevant for cross-linking peptides or proteins containing cysteine residues, which is a common strategy in drug development and structural biology.

Materials:

-

Thiol-containing peptide or protein

-

2,4-Bis(bromomethyl)-1,3,5-triethylbenzene

-

Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5)

-

Organic co-solvent (e.g., DMF or DMSO)

-

Size-exclusion chromatography (SEC) system for purification

Procedure:

-

Peptide/Protein Solution: Dissolve the thiol-containing peptide or protein in the aqueous buffer.

-

Cross-linker Stock Solution: Prepare a stock solution of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene in an organic co-solvent (e.g., 10 mM in DMF).

-

Cross-linking Reaction: Add the cross-linker stock solution to the peptide/protein solution with gentle stirring. The final concentration of the organic co-solvent should be kept low (typically <5% v/v) to avoid denaturation. The molar excess of the cross-linker will depend on the specific biomolecule and desired degree of cross-linking.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours.

-

Quenching: Quench the reaction by adding a small molecule thiol, such as dithiothreitol (DTT) or β-mercaptoethanol, to react with any unreacted bromomethyl groups.

-

Purification: Purify the cross-linked product from unreacted cross-linker and quenching agent using size-exclusion chromatography (SEC).

-

Analysis: Analyze the cross-linked products by techniques such as SDS-PAGE and mass spectrometry.

Characterization of Cross-Linked Polymers

The extent of cross-linking and its effect on the polymer properties can be assessed using various analytical techniques.

| Characterization Technique | Information Obtained | Typical Observations |

| Swelling Studies | Cross-link density | A lower degree of swelling in a good solvent indicates a higher cross-link density.[7] |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) | An increase in Tg is typically observed upon cross-linking due to restricted chain mobility.[6] |

| Thermogravimetric Analysis (TGA) | Thermal stability | Cross-linked polymers generally exhibit higher decomposition temperatures.[6] |

| Rheology/Dynamic Mechanical Analysis (DMA) | Viscoelastic properties, storage modulus (G'), loss modulus (G'') | In the rubbery plateau region, a higher storage modulus corresponds to a higher cross-link density.[1] |

| Tensile Testing | Mechanical properties (e.g., tensile strength, Young's modulus, elongation at break) | Cross-linking typically increases tensile strength and modulus while decreasing elongation at break.[8] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of reaction | Disappearance of characteristic peaks of the reactive groups (e.g., O-H, N-H, S-H) and appearance of new peaks corresponding to the formed linkage. |

Visualizations

Caption: General experimental workflow for polymer cross-linking.

Caption: Simplified reaction mechanism for cross-linking with nucleophilic groups.

Safety Precautions

-

2,4-Bis(bromomethyl)-1,3,5-triethylbenzene is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.

Disclaimer: The protocols provided are intended as a general guide. Researchers should adapt and optimize these procedures for their specific systems and perform appropriate safety assessments before commencing any experimental work.

References

- 1. tainstruments.com [tainstruments.com]

- 2. Cross-Linking Characteristics, Morphology, Dynamics, and Mechanical and Thermal Properties of Polychloroprene/Polybutadiene/Nano-Zinc (CR/BR/nZn) Compositions with Reduced Fire Hazard - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Bis(indolyl)methanes Using Hyper-Cross-Linked Polyaromatic Spheres Decorated with Bromomethyl Groups as Efficient and Recyclable Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. jordilabs.com [jordilabs.com]

- 8. pub.h-brs.de [pub.h-brs.de]

Application Notes and Protocols for Nucleophilic Substitution Reactions with 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene

For Researchers, Scientists, and Drug Development Professionals